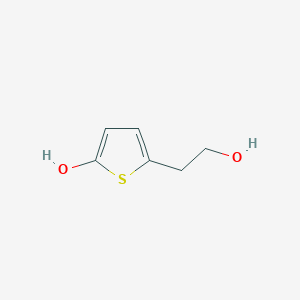

5-hydroxy-2-Thiopheneethanol

Description

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a widely used quantum chemical method that can predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

A foundational step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 5-hydroxy-2-thiopheneethanol, which has a rotatable ethanol (B145695) side chain, this process would involve a conformational analysis to identify all stable conformers (rotational isomers) and their relative energies.

Such an analysis would typically be performed first in the gas phase to understand the intrinsic conformational preferences governed by internal steric and electronic effects. Subsequently, the calculations would be repeated in various solvents using implicit or explicit solvent models to see how the surrounding medium affects conformational stability. For instance, in polar solvents, conformations with a larger dipole moment might be stabilized. While no specific data exists for this compound, studies on similar molecules like 2,2'-bithiophene (B32781) have explored ground and excited state geometries using computational methods. whiterose.ac.uk

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to its reactivity. DFT calculations are used to determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For this compound, this analysis would reveal how the electron-donating hydroxyl group and the thiophene (B33073) ring contribute to the frontier orbitals, providing clues about its potential role in chemical reactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict spectroscopic data, which is an invaluable tool for structure verification when compared with experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated shifts for different possible isomers or conformers with experimental spectra can help confirm the correct structure. bvsalud.org

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. This analysis not only helps in interpreting experimental spectra but also confirms that the optimized geometry corresponds to a true energy minimum.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, MD simulations are used to study its dynamic behavior over time. This involves solving Newton's equations of motion for all atoms in the system.

Study of Conformational Mobility and Flexibility

MD simulations can provide a detailed picture of how the different parts of this compound move relative to each other. For the flexible ethanol side chain, an MD simulation would show the timescales and pathways of transitions between different conformational states. This provides a more realistic view of the molecule's flexibility than the static picture from DFT.

Analysis of Solvent Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. A simulation of this compound in a solvent like water would explicitly model the hydrogen bonds forming between the molecule's hydroxyl groups and the surrounding water molecules. The analysis of these interactions is crucial for understanding solubility and how the solvent structures itself around the solute molecule. Studies on various alcohols in solution have demonstrated the power of MD in elucidating these complex interactions. nih.govrsc.orgosf.ioresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2S |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)thiophen-2-ol |

InChI |

InChI=1S/C6H8O2S/c7-4-3-5-1-2-6(8)9-5/h1-2,7-8H,3-4H2 |

InChI Key |

NBOJGBRHTJOHFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)O)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 2 Thiopheneethanol

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5-hydroxy-2-thiopheneethanol reveals several strategic disconnections that form the basis for plausible synthetic routes. The primary disconnections involve the C-O bond at the C-5 position, the C-C bond of the ethanol (B145695) side chain at the C-2 position, and the bonds forming the thiophene (B33073) heterocycle itself.

Approaches Targeting the Thiophene Core Formation

One retrosynthetic strategy involves constructing the thiophene ring with the required substitution pattern already in place or with precursors that can be readily converted to the desired functionalities. Established methods for thiophene synthesis, such as the Paal-Knorr, Gewald, or Fiesselmann syntheses, could be adapted for this purpose. For instance, a suitably substituted 1,4-dicarbonyl compound could, in principle, undergo a Paal-Knorr cyclization with a sulfurizing agent to yield the target structure. Similarly, the Gewald reaction, which typically yields 2-aminothiophenes, could be envisioned with starting materials that allow for subsequent conversion of the amino group and other substituents. The Fiesselmann synthesis offers another route, potentially allowing for the construction of a thiophene ring with hydroxyl and carboxylic ester functionalities that could be further manipulated.

Introduction of the Ethanolic Side Chain at C-2

A common retrosynthetic disconnection is the C-C bond between the thiophene ring and the ethanol side chain. This suggests that a pre-functionalized thiophene, such as a 5-hydroxythiophene derivative, could be elaborated at the C-2 position. This could be achieved through various C-C bond-forming reactions. For example, a 5-protected-2-halothiophene could undergo a metal-catalyzed cross-coupling reaction with a suitable two-carbon synthon. Alternatively, lithiation of a 5-protected thiophene at the C-2 position, followed by reaction with ethylene (B1197577) oxide, would directly introduce the 2-hydroxyethyl group.

Regioselective Hydroxylation Strategies at C-5

Perhaps the most challenging aspect of the synthesis is the regioselective introduction of the hydroxyl group at the C-5 position of a 2-substituted thiophene. A direct retrosynthetic disconnection of the C-5 hydroxyl group points to a 2-thiopheneethanol (B144495) precursor. Achieving this transformation requires a highly regioselective C-H activation and functionalization at the C-5 position, which is electronically favored for electrophilic substitution in thiophenes.

One plausible strategy involves the regioselective lithiation of a protected 2-thiopheneethanol derivative at the C-5 position, followed by quenching with an oxygen electrophile. Another approach is the introduction of a functional group at the C-5 position that can be subsequently converted to a hydroxyl group. For example, a 5-halothiophene derivative could be transformed into the corresponding 5-hydroxy compound through nucleophilic substitution or metal-catalyzed hydroxylation. A further strategy involves the synthesis of a 5-methoxy-2-thiopheneethanol derivative, with the final step being the deprotection of the methoxy (B1213986) group to reveal the desired hydroxyl functionality.

Direct Synthesis Routes from Elemental or Commercial Thiophene Precursors

Direct synthesis routes typically commence with commercially available thiophene or simple derivatives, building up the complexity of the target molecule through a series of chemical transformations.

Multi-Step Chemical Transformations and Reaction Sequences

A practical synthetic sequence for this compound could start from 2-thiopheneethanol, a commercially available precursor. The key challenge in this approach is the regioselective introduction of the hydroxyl group at the C-5 position. A potential route is outlined below:

Protection of the alcohol: The hydroxyl group of 2-thiopheneethanol would first be protected, for example, as a silyl (B83357) ether, to prevent interference in subsequent steps.

Regioselective C-5 lithiation: The protected 2-thiopheneethanol would then be subjected to regioselective lithiation at the C-5 position using a strong base such as n-butyllithium or lithium diisopropylamide.

Introduction of the hydroxyl group: The resulting 5-lithio derivative could then be reacted with an electrophilic oxygen source. Common methods include bubbling dry oxygen through the solution followed by a reductive workup, or reaction with a borate (B1201080) ester followed by oxidation.

Deprotection: The final step would be the removal of the protecting group from the ethanol side chain to yield this compound.

An alternative multi-step synthesis could involve the introduction of a halogen at the C-5 position, which can then be converted to the hydroxyl group.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation | N-Bromosuccinimide (NBS) in a suitable solvent | 5-Bromo-2-thiopheneethanol |

| 2 | Conversion to organometallic | Magnesium (Grignard) or n-Butyllithium (organolithium) | 5-(Bromomagnesium)-2-thiopheneethanol or 5-Lithio-2-thiopheneethanol |

| 3 | Borylation | Trialkyl borate, e.g., Trimethyl borate | 5-(Dihydroxyboryl)-2-thiopheneethanol |

| 4 | Oxidation | Hydrogen peroxide in basic conditions | This compound |

Functional Group Interconversion on Pre-formed Thiophene Rings

Functional group interconversion on a pre-existing, suitably substituted thiophene ring is another viable strategy. This approach might start with a commercially available or readily synthesized thiophene derivative that already possesses functionalities at the C-2 and C-5 positions.

For instance, a synthesis could commence from 5-methoxy-2-thiophenecarboxylic acid. The carboxylic acid could be reduced to the corresponding alcohol, yielding 5-methoxy-2-thiophenemethanol. The alcohol could then be converted to a halide and subsequently reacted with a cyanide source, followed by reduction to afford the two-carbon side chain. Alternatively, the carboxylic acid could be converted to an acid chloride and subjected to an Arndt-Eistert homologation to introduce the additional carbon atom, followed by reduction. The final step in these sequences would be the demethylation of the methoxy group to furnish the free hydroxyl group.

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |

| 5-Methoxy-2-thiophenecarboxylic acid | Reduction of carboxylic acid, conversion to halide, nucleophilic substitution with cyanide, reduction of nitrile | 5-Methoxy-2-thiophenemethanol, 2-(Chloromethyl)-5-methoxythiophene, 5-Methoxy-2-thiopheneacetonitrile | This compound |

| 2-Thiopheneacetic acid | Regioselective C-5 bromination, conversion of bromo to hydroxyl group | 5-Bromo-2-thiopheneacetic acid | 5-Hydroxy-2-thiopheneacetic acid, followed by reduction to this compound |

Advanced Synthetic Techniques and Catalysis

The synthesis of highly functionalized thiophenes such as this compound relies on modern synthetic methodologies that offer high degrees of selectivity and efficiency. These techniques often involve the use of organometallic reagents and transition metal catalysis to activate and functionalize the thiophene core.

Organometallic Reagent Mediated Syntheses (e.g., Lithiation, Grignard)

Organometallic reagents are pivotal in the functionalization of the thiophene ring due to their ability to act as potent nucleophiles or bases. Lithiation and Grignard reagent formation are two of the most common strategies for creating carbon-carbon and carbon-heteroatom bonds on the thiophene nucleus.

Lithiation: The direct deprotonation of thiophene is a powerful method for introducing substituents. Thiophene's C-H bond at the 2-position is the most acidic (pKa ≈ 33), allowing for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi) to form 2-lithiothiophene. wikipedia.orgstackexchange.comrroij.com This intermediate is a versatile nucleophile that can react with various electrophiles. For the synthesis of the 2-thiopheneethanol side chain, 2-lithiothiophene can be reacted with ethylene oxide. Subsequent lithiation at the 5-position, followed by reaction with an oxygenating agent, could then introduce the hydroxyl group. The reaction of solvated n-BuLi with halogenated thiophenes has been studied to understand the mechanism of lithium-halogen exchange, which proceeds through the formation of an ate-complex. up.ac.za

Grignard Reagents: Thienyl Grignard reagents, prepared by the reaction of a bromothiophene with magnesium metal in an ethereal solvent, are another class of essential organometallic intermediates. nih.goviitk.ac.in These reagents are crucial in cross-coupling reactions and can react with electrophiles like aldehydes and ketones. iitk.ac.in For instance, 2-bromothiophene (B119243) can be converted to its Grignard reagent, which can then be used to build the ethanol side chain. The Schlenk equilibrium of thiophene Grignard reagents has been studied computationally, revealing complex interactions and the importance of dimeric intermediates stabilized by π-interactions involving the thiophene ring. nih.gov

Table 1: Comparison of Organometallic Reagents for Thiophene Functionalization

| Feature | Lithiation (e.g., n-BuLi) | Grignard Reagents (RMgX) |

| Preparation | Direct deprotonation of C-H bond. rroij.com | Reaction of halothiophene with Mg metal. nih.gov |

| Reactivity | Highly reactive, often requires low temperatures. | Moderately reactive, generally more functional group tolerant. |

| Regioselectivity | High selectivity for the most acidic proton (typically C2). stackexchange.com | Dependent on the position of the initial halogen. |

| Key Intermediate | 2-Lithiothiophene. wikipedia.org | Thienylmagnesium halide. nih.gov |

| Common Reactions | Reaction with electrophiles (e.g., ethylene oxide, aldehydes). | Nucleophilic addition, cross-coupling reactions (e.g., Kumada). nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including substituted thiophenes. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Strategies such as the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, are widely used. youtube.com In the context of this compound synthesis, a suitably protected bromothiophene derivative could be coupled with a partner to build a more complex scaffold before the introduction of the hydroxyethyl (B10761427) and hydroxyl groups.

More advanced methods involve the direct C-H functionalization of the thiophene ring, which avoids the need for pre-functionalized starting materials like halothiophenes. organic-chemistry.org Palladium-catalyzed direct arylation can functionalize the C-H bonds at the β-position (C4) of thiophenes through a 1,4-migration mechanism. rsc.org Similarly, Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs selectively at the C2-position via a C-H activation process. acs.org These techniques offer a more atom-economical approach to derivatization. The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Thiophene Derivatization

| Reaction Type | Description | Relevance to Synthesis |

| Suzuki-Miyaura Coupling | Couples an organoboron reagent with an organic halide. youtube.com | Formation of C-C bonds by coupling a halothiophene with a boronic acid. |

| Direct C-H Arylation | Forms a C-C bond by activating a C-H bond directly. organic-chemistry.orgrsc.org | A more efficient method to introduce aryl groups without pre-halogenation. |

| Catellani Reaction | Vicinal difunctionalization of arenes using Pd/norbornene catalysis. nih.gov | Allows for simultaneous introduction of two different functional groups at adjacent positions. |

| Oxidative Olefination | Heck-type reaction of thiophene 1,1-dioxides with alkenes. acs.org | Introduction of vinyl groups onto the thiophene ring system. |

Stereoselective and Regioselective Synthetic Control

Achieving the desired substitution pattern is critical in the synthesis of molecules like this compound. The inherent electronic properties of the thiophene ring dictate its reactivity, but reaction conditions and directing groups can be manipulated to achieve high regioselectivity.

Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position, as this leads to the most stable cationic intermediate. pharmaguideline.com If the C2 position is blocked, substitution typically occurs at the C5 position. The presence of substituents further influences the position of subsequent reactions.

In organometallic chemistry, regioselectivity is often very high. As mentioned, lithiation occurs at the most acidic proton, which is at the C2 or C5 position. organic-chemistry.org This provides a reliable method for functionalizing these sites. For more complex substitution patterns, directed ortho-metalation (DoM) can be employed, where a functional group on the thiophene ring directs the lithiation to an adjacent position. The development of rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes or alkynes provides a highly regioselective route to substituted dihydrothiophenes and thiophenes. organic-chemistry.orgacs.org

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The functionalization of thiophene involves complex interactions between the aromatic ring and the reagents.

Detailed Mechanistic Pathways of Thiophene Ring Functionalization

The mechanisms for functionalizing the thiophene ring vary significantly depending on the chosen methodology.

Lithiation Mechanism: The reaction of n-BuLi with thiophene is an acid-base reaction where the butyl anion deprotonates the most acidic C-H bond of the thiophene ring. For halogenated thiophenes, the mechanism can involve a lithium-halogen exchange, which is believed to proceed through an intermediate "ate-complex" where the central atom gains a negative formal charge. up.ac.za The stability of this complex influences the reaction's favorability.

Palladium-Catalyzed Cross-Coupling Mechanism: The general catalytic cycle for a cross-coupling reaction like the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halothiophene, forming a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the palladium(0) catalyst. youtube.com

Computational studies on the Grignard metathesis polymerization of 3-alkylthiophenes have detailed the energy profiles for these steps, including coordination, transmetalation, and reductive elimination, providing insight into the factors controlling regioselectivity. rsc.orgresearchgate.net

Analysis of Nucleophilic and Electrophilic Attack on the Thiophene Nucleus

The reactivity of the thiophene ring is governed by its aromatic and electronic nature.

Electrophilic Attack: Thiophene is an electron-rich aromatic heterocycle and is more reactive than benzene (B151609) towards electrophilic aromatic substitution. pharmaguideline.comstudysmarter.co.uk The sulfur atom can stabilize the positive charge in the intermediate (a sigma complex or Wheland intermediate) through resonance, particularly when the attack is at the C2 position. brainly.in This explains the strong preference for substitution at the α-positions (C2 and C5). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. brainly.inquimicaorganica.org

Nucleophilic Attack: Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally difficult because the ring is electron-rich. pharmaguideline.com Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards attack by a nucleophile. thieme-connect.comedurev.in The presence of these groups helps to stabilize the negative charge of the intermediate Meisenheimer complex. uoanbar.edu.iq Studies have shown that thiophenes are significantly more reactive towards nucleophilic substitution than their benzene analogues. edurev.inuoanbar.edu.iq The regioselectivity of nucleophilic attack can be complex, with substitution sometimes occurring at positions that are ortho- or para-like to the electron-withdrawing group. thieme-connect.com

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of a target compound and ensuring its scalability are critical for efficient research and development. This process typically involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Solvent System Selection and Reaction Medium Effects

The choice of solvent is a pivotal factor in chemical synthesis, as it can significantly influence reaction rates, equilibria, and the stability of reactants, intermediates, and products. For a hypothetical synthesis of this compound, the selection of an appropriate solvent system would be crucial. The polarity, boiling point, and solubility characteristics of the solvent would need to be carefully matched with the properties of the starting materials and the nature of the chemical transformation. The effects of protic versus aprotic solvents, as well as the potential for the solvent to participate in the reaction, would be important considerations.

Temperature, Pressure, and Stoichiometric Control for Yield Enhancement

Fine-tuning reaction conditions such as temperature, pressure, and the stoichiometry of reactants is fundamental to enhancing the yield of the desired product. For any potential synthesis of this compound, a detailed study of these parameters would be necessary. Temperature control is critical for managing reaction kinetics and minimizing the formation of byproducts. Pressure might be a relevant variable if gaseous reagents are involved or if the reaction volume changes significantly. Precise stoichiometric control of the reactants would be essential to ensure complete conversion of the limiting reagent and to avoid side reactions.

Post-Synthetic Purification and Isolation Techniques for Research Scale

Following the completion of a chemical reaction, the target compound must be isolated and purified from the reaction mixture. For the research-scale purification of this compound, a multi-step approach would likely be employed. This could involve techniques such as extraction to separate the product from the crude reaction mixture, followed by chromatography (e.g., column chromatography or preparative thin-layer chromatography) to isolate the compound from impurities with similar physical properties. Finally, recrystallization or distillation under reduced pressure could be used to obtain the final product in high purity. The effectiveness of each technique would depend on the physicochemical properties of this compound and any impurities present.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 5-hydroxy-2-thiopheneethanol, distinct signals are expected for the thiophene (B33073) ring protons, the ethanol (B145695) side chain protons, and the hydroxyl protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The thiophene ring protons, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The electron-donating nature of the 5-OH group would shield the adjacent H-4 proton, shifting it upfield relative to the H-3 proton. The ethanol side chain protons would manifest as two triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. The hydroxyl protons (one alcoholic, one phenolic) would typically appear as singlets, although their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Thiophene) | ~6.7 - 6.9 | d (doublet) | J_3,4 ≈ 3.5 - 4.0 |

| H-4 (Thiophene) | ~6.1 - 6.3 | d (doublet) | J_4,3 ≈ 3.5 - 4.0 |

| α-CH₂ (Side Chain) | ~2.9 - 3.1 | t (triplet) | J_α,β ≈ 6.0 - 7.0 |

| β-CH₂ (Side Chain) | ~3.7 - 3.9 | t (triplet) | J_β,α ≈ 6.0 - 7.0 |

| Ring-OH | ~8.0 - 9.5 | s (singlet, broad) | - |

| Chain-OH | ~4.5 - 5.5 | s (singlet, broad) | - |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound should display six unique signals. The carbon atoms directly attached to the electronegative oxygen atoms (C-5 and β-C) are expected to be the most deshielded, appearing at higher chemical shifts. docbrown.info The multiplicities (s, d, t, q) can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C-2 (Thiophene) | ~145 - 150 | C (quaternary) |

| C-3 (Thiophene) | ~124 - 126 | CH (methine) |

| C-4 (Thiophene) | ~110 - 115 | CH (methine) |

| C-5 (Thiophene) | ~155 - 160 | C (quaternary) |

| α-C (Side Chain) | ~30 - 35 | CH₂ (methylene) |

| β-C (Side Chain) | ~60 - 65 | CH₂ (methylene) |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. youtube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include one between H-3 and H-4 on the thiophene ring and another between the α-CH₂ and β-CH₂ protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link H-3 to C-3, H-4 to C-4, the α-protons to the α-carbon, and the β-protons to the β-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. Key HMBC correlations would be:

The α-CH₂ protons to C-2 and C-3 of the thiophene ring.

The H-3 proton to C-2, C-4, and C-5.

The H-4 proton to C-3 and C-5.

The phenolic OH proton to C-4 and C-5, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. mdpi.com A key NOESY correlation would be expected between the α-CH₂ protons of the side chain and the H-3 proton of the thiophene ring, providing information about the molecule's preferred conformation. mdpi.com

The ethanol side chain of this compound is flexible, with rotation possible around the C(ring)–C(α) and C(α)–C(β) single bonds. Furthermore, the presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding between the 5-OH and the side-chain OH. This interaction could stabilize a specific conformation, restricting free rotation. frontiersin.org

Dynamic NMR studies, particularly variable-temperature (VT) NMR, would be the ideal method to investigate these conformational equilibria. researchgate.net By recording NMR spectra at different temperatures, one could observe changes in chemical shifts or the broadening and coalescence of signals. Such changes would indicate that the molecule is interconverting between different conformations at a rate comparable to the NMR timescale, allowing for the thermodynamic parameters of the rotational processes to be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. spectroscopyonline.com

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its distinct functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Phenolic) | Ring-OH | ~3500 - 3600 | Medium-Sharp (IR) |

| O-H Stretch (Alcoholic) | Chain-OH | ~3200 - 3500 | Strong-Broad (IR) |

| Aromatic C-H Stretch | Thiophene Ring | ~3050 - 3150 | Medium (IR, Raman) |

| Aliphatic C-H Stretch | Ethanol Side Chain | ~2850 - 2960 | Strong (IR, Raman) |

| Aromatic C=C Stretch | Thiophene Ring | ~1500 - 1600 | Medium-Strong (IR, Raman) |

| C-O Stretch (Phenolic) | Ring-OH | ~1200 - 1260 | Strong (IR) |

| C-O Stretch (Alcoholic) | Chain-OH | ~1050 - 1150 | Strong (IR) |

The presence of two distinct O-H stretching bands would be a key feature. If significant intramolecular hydrogen bonding occurs, one of the O-H bands would shift to a lower frequency and become sharper. The fingerprint region (below 1500 cm⁻¹) would contain complex signals corresponding to C-S vibrations of the thiophene ring and various bending modes.

Identification of Hydroxyl Stretching and Bending Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the hydroxyl (-OH) group gives rise to characteristic absorption bands.

The O-H stretching vibration is particularly noteworthy. In a diluted solution with a non-polar solvent, a sharp band is expected in the range of 3600-3650 cm⁻¹. However, in a condensed phase (as a pure liquid or in a concentrated solution), the hydroxyl groups will participate in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become broad and intense, typically appearing in the 3200-3500 cm⁻¹ region. grafiati.comlibretexts.org This broadening is a hallmark of hydrogen-bonded hydroxyl groups and is a result of the varying strengths of these bonds within the sample. grafiati.com

In addition to the stretching vibration, the O-H group also exhibits a bending vibration. This in-plane bending (or scissoring) vibration is expected to produce a band in the region of 1330-1440 cm⁻¹. A C-O stretching vibration will also be present, and for a primary alcohol like this compound, this typically appears as a strong band between 1050-1260 cm⁻¹. libretexts.org

The thiophene ring itself will contribute to the IR spectrum with characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching in the 1300-1500 cm⁻¹ range, and out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. libretexts.org

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Hydrogen-Bonded) | 3200-3500 | Strong, Broad | Indicative of intermolecular hydrogen bonding. grafiati.comlibretexts.org |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the thiophene ring. libretexts.org |

| Aliphatic C-H Stretch | 2850-3000 | Medium | From the ethanol side chain. libretexts.org |

| C=C Stretch (Thiophene Ring) | 1300-1500 | Medium-Weak | Multiple bands possible. |

| O-H Bend | 1330-1440 | Medium | In-plane bending. |

| C-O Stretch | 1050-1260 | Strong | Characteristic of a primary alcohol. libretexts.org |

| C-H Out-of-Plane Bending | 700-900 | Strong | Dependent on the substitution pattern of the thiophene ring. |

Detection of Intermolecular Hydrogen Bonding in Condensed Phases

The presence of a hydroxyl group in this compound makes it highly susceptible to forming intermolecular hydrogen bonds in its liquid or solid state. researchgate.net This phenomenon can be readily detected and studied using spectroscopic techniques.

As mentioned in the IR spectroscopy section, the most direct evidence of hydrogen bonding is the appearance of a broad O-H stretching band between 3200-3500 cm⁻¹. grafiati.com The extent of this broadening and the shift to lower frequencies compared to a free -OH group are indicative of the strength of the hydrogen bonding network.

NMR spectroscopy also provides evidence for hydrogen bonding. The chemical shift of the hydroxyl proton is highly dependent on its environment, including concentration, solvent, and temperature. In the presence of hydrogen bonding, the hydroxyl proton becomes deshielded, leading to a downfield shift in the ¹H NMR spectrum. The chemical shift can vary over a wide range, but for an alcohol, it is typically observed between 2 and 5 ppm. The signal for the hydroxyl proton is often a broad singlet because the rapid exchange of this proton with other hydroxyl groups (or trace amounts of water) can average out any coupling to adjacent protons. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring is a chromophore that absorbs UV radiation. The electronic transitions are typically π → π* transitions within the conjugated system of the thiophene ring. For 2-substituted thiophenes, these transitions often result in absorption maxima (λ_max) in the range of 230-270 nm. The presence of substituents on the thiophene ring can influence the energy of these transitions and thus the position of the absorption bands. researchgate.net

The ethanol side chain, being an alkyl group, does not significantly contribute to the UV absorption in this region. The key electronic system is the π-system of the thiophene ring. The conjugation within the thiophene ring allows for the delocalization of electrons, and the energy required for the π → π* transition falls within the UV range.

Influence of Hydroxyl Substitution on Optical Properties

The introduction of a hydroxyl group at the 5-position of the thiophene ring is expected to have a noticeable effect on the optical properties of the molecule. The hydroxyl group acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light.

Specifically, the oxygen atom of the hydroxyl group has lone pairs of electrons that can be delocalized into the π-system of the thiophene ring through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the π → π* transition requires less energy, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the unsubstituted 2-thiopheneethanol (B144495). researchgate.net This effect is well-documented for other aromatic systems with electron-donating substituents.

Regarding fluorescence, many thiophene derivatives are known to be fluorescent. researchgate.net The emission spectrum is typically a mirror image of the absorption spectrum. The hydroxyl group's electron-donating nature could potentially enhance the fluorescence quantum yield. The fluorescence properties, including the emission wavelength and intensity, would also be sensitive to the solvent polarity due to the potential for specific solute-solvent interactions involving the hydroxyl group. Studies on other hydroxythiophene derivatives have shown that emission spectra can be dependent on solvent properties. sci-hub.se

Table 2: Predicted UV-Visible Absorption and Fluorescence Properties for this compound

| Property | Predicted Value/Range | Notes |

| UV-Vis Absorption Maximum (λ_max) | 240-280 nm | A bathochromic shift is expected compared to 2-thiopheneethanol due to the electron-donating hydroxyl group. |

| Molar Absorptivity (ε) | 5,000 - 15,000 L mol⁻¹ cm⁻¹ | Typical range for π → π* transitions in aromatic systems. |

| Fluorescence Emission Maximum (λ_em) | > 300 nm | Emission at a longer wavelength than absorption (Stokes shift). The exact wavelength would depend on the solvent. |

Mass Spectrometry (MS) for Molecular and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₆H₈O₂S, the expected exact mass can be calculated with high precision.

Using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), the theoretical monoisotopic mass of the molecular ion [M]⁺ is approximately 144.0245. HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula. The presence of the sulfur atom would also give rise to a characteristic isotopic pattern, with the [M+2]⁺ peak (due to the ³⁴S isotope) having an intensity of about 4.5% relative to the monoisotopic [M]⁺ peak.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₆H₈O₂S⁺ | 144.0245 |

| [M+H]⁺ | C₆H₉O₂S⁺ | 145.0323 |

| [M+Na]⁺ | C₆H₈O₂SNa⁺ | 167.0143 |

The fragmentation pattern in a mass spectrum provides valuable structural information. For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the cleavage of bonds adjacent to the hydroxyl group and the thiophene ring. libretexts.orgwikipedia.org

A prominent fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, which is a common fragmentation for alcohols. Another likely fragmentation is the cleavage of the C-C bond between the thiophene ring and the ethyl side chain, leading to the formation of a stable hydroxymethylthiophenyl cation or a related fragment. Alpha-cleavage next to the oxygen atom could result in the loss of a CH₂OH radical (31 Da). The fragmentation of the thiophene ring itself can also occur, leading to smaller, characteristic fragment ions.

Fragmentation Pathway Analysis under Various Ionization Conditions

While specific mass spectrometric studies detailing the fragmentation pathways of this compound are not extensively documented in the public domain, analysis of the closely related compound, 2-thiopheneethanol, provides a foundational understanding of the expected fragmentation patterns under electron ionization (EI). The mass spectrum of 2-thiopheneethanol, available from the NIST WebBook, showcases characteristic fragmentation that can be extrapolated to its hydroxylated analogue. nist.govnih.govnist.gov

Under electron ionization, the this compound molecule is expected to first form a molecular ion ([M]⁺). The subsequent fragmentation is likely to follow several key pathways, driven by the stability of the resulting fragments.

One of the primary fragmentation routes for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.org For this compound, this would involve the cleavage of the bond between the thiophene ring and the ethyl-alcohol side chain. However, a more prominent fragmentation pathway for alcohols is the loss of a water molecule (dehydration), resulting in a fragment with a mass 18 units less than the molecular ion. libretexts.org

Another significant fragmentation pathway would involve the thiophene ring itself. The presence of the hydroxyl group on the thiophene ring at the 5-position would influence the charge distribution and subsequent fragmentation. Cleavage of the side chain at the bond beta to the thiophene ring is also a plausible fragmentation route.

The expected fragmentation pattern for this compound can be hypothesized based on the known fragmentation of ethanol and thiophene derivatives. For ethanol, a prominent peak is observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment, resulting from the cleavage of the C-C bond. docbrown.info In the case of thiophene derivatives, fragmentation often involves the loss of the side chain or cleavage of the thiophene ring. acs.orgraco.cat

A proposed fragmentation scheme for this compound under electron ionization is presented in the table below. It is important to note that this is a predictive analysis based on the fragmentation of similar structures, and experimental verification is required for confirmation.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [C₆H₈O₂S]⁺ (Molecular Ion) | 144 | Ionization of the parent molecule |

| [C₆H₆OS]⁺ | 126 | Loss of H₂O (dehydration) |

| [C₅H₅OS]⁺ | 113 | Cleavage of the C-C bond of the ethyl group |

| [C₄H₃S-CH₂OH]⁺ | 113 | Rearrangement followed by cleavage |

| [C₅H₅O]⁺ | 81 | Loss of the thiophene sulfur and side chain |

| [C₄H₅S]⁺ | 85 | Cleavage of the C-C bond connecting the side chain |

| [CH₂OH]⁺ | 31 | α-cleavage of the ethanol side chain |

This table is predictive and based on the fragmentation patterns of analogous compounds.

X-ray Crystallography for Solid-State Structure Elucidation

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, extensive crystallographic studies on a wide array of thiophene derivatives provide significant insights into the expected molecular geometry, bond parameters, and intermolecular interactions that would characterize the solid-state structure of this compound. Current time information in Bangalore, IN.rsc.orgresearchgate.netscirp.org

The molecular geometry of this compound is anticipated to be largely dictated by the planarity of the thiophene ring. In numerous crystallographic studies of thiophene derivatives, the thiophene ring is observed to be essentially planar. rsc.org The bond lengths and angles within the thiophene ring are expected to be consistent with those observed in other substituted thiophenes. For instance, the C-S bond lengths are typically in the range of 1.70-1.73 Å, while the C=C and C-C bond lengths within the ring are approximately 1.36-1.38 Å and 1.42-1.44 Å, respectively.

The substitution of the hydroxyl group at the 5-position and the 2-ethanol group at the 2-position will introduce some distortions to the ideal thiophene geometry. The C-O bond length of the hydroxyl group is expected to be in the typical range for phenolic compounds. The geometry of the 2-ethanol side chain will likely exhibit standard sp³ hybridized carbon bond angles and lengths. The rotational freedom around the C-C single bonds of the side chain will allow for different conformations in the solid state, which will be influenced by the crystal packing forces.

A table of predicted bond parameters for this compound, based on data from analogous thiophene structures, is provided below.

| Bond/Angle | Predicted Value | Reference |

| C-S (thiophene) | 1.70 - 1.73 Å | rsc.org |

| C=C (thiophene) | 1.36 - 1.38 Å | rsc.org |

| C-C (thiophene) | 1.42 - 1.44 Å | rsc.org |

| C-O (hydroxyl) | ~1.36 Å | General Phenolic Compounds |

| C-C (side chain) | ~1.53 Å | Standard sp³-sp³ C-C bond |

| C-O (ethanol) | ~1.43 Å | Standard C-O single bond |

| C-S-C (thiophene) | ~92° | rsc.org |

| C-C-C (thiophene) | ~111-112° | rsc.org |

| C-C-S (thiophene) | ~112-113° | rsc.org |

This table presents predicted values based on crystallographic data of similar thiophene-containing molecules.

In addition to strong O-H···O hydrogen bonds, other weaker intermolecular interactions are also anticipated to play a significant role in the crystal packing. These include C-H···O and C-H···S hydrogen bonds, as well as π-π stacking interactions between the thiophene rings of adjacent molecules. researchgate.netresearchgate.net The specific nature and geometry of these interactions would influence the packing efficiency and the resulting polymorphic form, if any.

The interplay of these various intermolecular forces would define the three-dimensional architecture of the crystal lattice. It is plausible that the molecules would arrange in a layered or herringbone motif, as is commonly observed for other thiophene derivatives. researchgate.net The specific arrangement would aim to maximize the favorable intermolecular interactions, leading to a thermodynamically stable crystal structure.

Chemical Reactivity and Transformation Pathways

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophiles than benzene (B151609). nih.govuoanbar.edu.iqonlineorganicchemistrytutor.com The sulfur atom's lone pair electrons contribute to the aromatic π-system, increasing the electron density of the ring and facilitating electrophilic attack. nih.gove-bookshelf.de

Electrophilic Aromatic Substitution (EAS) Patterns at Unsubstituted Positions

In 5-hydroxy-2-thiopheneethanol, the C-2 and C-5 positions are substituted, leaving the C-3 and C-4 positions available for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

Hydroxyl Group (-OH) at C-5: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org In the thiophene system, the position ortho to C-5 is C-4. The para position is C-2, which is already occupied. Therefore, the hydroxyl group strongly directs incoming electrophiles to the C-4 position.

Ethanol (B145695) Group (-CH₂CH₂OH) at C-2: This alkyl-type substituent is a weakly activating, ortho, para-directing group through an inductive effect. The ortho position is C-3, and the para position is the occupied C-5. Thus, this group directs electrophiles to the C-3 position.

When both groups are present, the powerful activating and directing effect of the hydroxyl group typically dominates. Consequently, electrophilic substitution on this compound is expected to occur preferentially at the C-4 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. google.comgoogle.com

| EAS Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-hydroxy-4-nitro-2-thiopheneethanol |

| Bromination | Br₂ in Acetic Acid | 4-bromo-5-hydroxy-2-thiopheneethanol |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-acetyl-5-hydroxy-2-thiopheneethanol |

Metalation and Transmetalation Reactions on the Thiophene Core

Thiophenes can be deprotonated by strong bases, typically organolithium reagents like n-butyllithium (n-BuLi), to form highly reactive thienyllithium intermediates. chempedia.infoacs.org The acidity of the protons on the this compound molecule follows this general order: phenolic OH > ring C-H > ethanol OH > alkyl C-H.

Therefore, initial treatment with an organolithium reagent will deprotonate the most acidic proton, which is on the C-5 hydroxyl group, forming a lithium phenoxide. To achieve metalation of the thiophene ring itself, the hydroxyl group must first be protected (e.g., as a silyl (B83357) ether or methyl ether). Once protected, the remaining ring protons at C-3 and C-4 can be abstracted. The directing effects of the protected hydroxyl and the side chain will determine the site of lithiation, which can then be trapped with various electrophiles. acs.orgorganic-chemistry.org These lithiated intermediates can also undergo transmetalation with metal salts (e.g., of Zn, Cu, Pd) to form other organometallic reagents useful in cross-coupling reactions. organic-chemistry.orgresearchgate.net

Oxidative Coupling and Polymerization Tendencies of Thiophene Derivatives

Thiophene derivatives are well-known monomers for the synthesis of conjugated polymers, such as polythiophenes, which have applications in materials science. uri.edumdpi.com This polymerization is often achieved through oxidative coupling, using chemical oxidants like iron(III) chloride (FeCl₃) or via electrochemical methods. mit.eduacs.org

For this compound, oxidative coupling would proceed by forming C-C bonds at the unsubstituted C-3 and C-4 positions. This would lead to the formation of a "hairy-rod" type polymer, with a polythiophene backbone and pendant 5-hydroxy and 2-ethanol groups. These functional groups can influence the solubility, processability, and electronic properties of the resulting polymer.

Reactivity of the Hydroxyl Functional Group at C-5

The phenolic hydroxyl group at the C-5 position exhibits reactivity characteristic of phenols, including acidity and susceptibility to O-alkylation and O-acylation. It also plays a crucial role in the tautomeric equilibrium of the molecule.

Acylation and Alkylation Reactions (Ether and Ester Formation)

The C-5 hydroxyl group can be readily converted into ethers and esters. Treatment with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) generates the corresponding phenoxide, which is a potent nucleophile. This phenoxide can then react with various electrophiles.

Alkylation (Ether Formation): Reaction with alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) yields the corresponding 5-alkoxy-2-thiopheneethanol.

Acylation (Ester Formation): Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) produces the corresponding thiophene ester. rsc.org

These reactions are useful for protecting the hydroxyl group or for modifying the molecule's properties.

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

Direct oxidation of a phenolic hydroxyl group to a carbonyl or carboxylic acid functionality while preserving the aromatic ring is not a typical transformation. However, the 5-hydroxythiophene system can undergo reactions that result in carbonyl-containing structures through two main pathways:

Keto-Enol Tautomerism: 5-Hydroxythiophenes can exist in a tautomeric equilibrium with their corresponding keto forms, specifically thiophen-2(5H)-ones (thiolactones). scispace.comnih.gov This equilibrium means that this compound co-exists with its thiolactone tautomer, which contains a carbonyl group within the ring structure. This tautomerism is a key aspect of its chemistry. rsc.org

Ring Oxidation: Under strong oxidative conditions, the thiophene ring itself can be oxidized. The sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone. nih.govdicp.ac.cn In some metabolic pathways, oxidation of the thiophene ring proceeds via an arene oxide intermediate, which can rearrange to form the 5-hydroxy metabolite. scispace.comnih.gov Severe oxidation can lead to the cleavage and degradation of the entire ring system.

It is important to distinguish this from the reactivity of the primary alcohol on the C-2 side chain, which is readily oxidized to an aldehyde (2-(5-hydroxythiophen-2-yl)acetaldehyde) or a carboxylic acid (2-(5-hydroxythiophen-2-yl)acetic acid) using standard oxidizing agents. acs.orgacs.org

Role of Hydroxyl Group in Intramolecular Cyclization or Rearrangement

The presence of hydroxyl groups at both the C5 position of the thiophene ring and on the terminal carbon of the side chain opens pathways for intramolecular cyclization, leading to the formation of fused heterocyclic systems, such as thienofurans. These reactions typically require the activation of one functional group to facilitate nucleophilic attack by the other.

One plausible pathway involves the acid-catalyzed cyclization/dehydration of this compound. In this scenario, the primary alcohol on the ethanol side chain is protonated, converting the hydroxyl group into a good leaving group (water). Subsequent nucleophilic attack by the phenolic hydroxyl group at C5 onto the resulting carbocation on the side chain would lead to the formation of a fused dihydro-thienofuran ring system.

Alternatively, the ethanol side chain can be first converted into a more reactive electrophile. For instance, conversion of the alcohol to an alkyl halide (e.g., a bromide) followed by base-mediated intramolecular Williamson ether synthesis would also yield the corresponding fused thienofuran.

Table 1: Plausible Intramolecular Cyclization Pathways

| Starting Material | Reagents/Conditions | Intermediate/Transition State | Product | Ring System Formed |

|---|---|---|---|---|

| This compound | H⁺ (acid catalyst), Heat | Protonated side-chain alcohol, secondary carbocation | 4,5-Dihydrothieno[3,2-b]furan derivative | Thienofuran |

These intramolecular reactions are significant for constructing more complex heterocyclic scaffolds from relatively simple thiophene precursors nih.gov.

Reactions Involving the Ethanol Side Chain

The ethanol side chain possesses two main sites of reactivity: the terminal hydroxyl group and the ethylene (B1197577) bridge connecting it to the thiophene ring.

The primary alcohol of the ethanol side chain is expected to undergo typical alcohol reactions. The phenolic hydroxyl group at the C5 position is less nucleophilic and its C-O bond is strengthened by resonance, making it significantly less reactive in substitution reactions compared to the aliphatic alcohol youtube.com.

Halogenation: The hydroxyl group can be readily replaced by halogens using standard reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(2-chloroethyl)-5-hydroxythiophene and 2-(2-bromoethyl)-5-hydroxythiophene, respectively. These transformations proceed via an Sₙ2 mechanism siue.edu.

Sulfonation: The alcohol can be converted into sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) would form the corresponding tosylate or mesylate ester.

Table 2: Representative Reactions of the Terminal Hydroxyl Group

| Reaction Type | Reagent(s) | Product | Leaving Group |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | 2-(2-chloroethyl)-5-hydroxythiophene | Cl |

| Bromination | Phosphorus tribromide (PBr₃) | 2-(2-bromoethyl)-5-hydroxythiophene | Br |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(2-(tosyloxy)ethyl)-5-hydroxythiophene | OTs |

Dehydration: Acid-catalyzed dehydration of the ethanol side chain would lead to the elimination of water and the formation of 5-hydroxy-2-vinylthiophene. This reaction is a known method for preparing vinylthiophenes from the corresponding thiopheneethanols.

Hydrogenation: The thiophene ring, while aromatic, can be hydrogenated to tetrahydrothiophene under specific catalytic conditions. This typically requires catalysts like Raney nickel, palladium, or platinum under hydrogen pressure. However, a significant challenge in the hydrogenation of thiophenes is the potential for catalyst poisoning by the sulfur atom and the competing reaction of hydrodesulfurization, where the C-S bonds are cleaved, leading to the opening of the ring researchgate.net. The presence of the activating hydroxyl group may influence the conditions required for hydrogenation.

Mechanistic Investigations of Novel Reaction Pathways

While no specific mechanistic studies for novel reactions of this compound have been published, the mechanisms for its predicted reactions are well-understood from studies of analogous compounds.

Mechanism of Electrophilic Aromatic Substitution: The substitution at the C4 position would proceed via a classic SₑAr mechanism. An electrophile (E⁺) would attack the electron-rich C4 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized onto the sulfur atom and is further stabilized by the electron-donating resonance effect of the 5-hydroxy group. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the 4-substituted product researchgate.nete-bookshelf.de.

Mechanism of Intramolecular Cyclization: For the acid-catalyzed cyclization to a thienofuran, the mechanism would likely involve an initial protonation of the side-chain alcohol, followed by the loss of water to form a primary carbocation that could rearrange or be attacked by the C5-hydroxyl group in a rate-determining step. Alternatively, an Sₙ2-type mechanism could occur where the C5-hydroxyl attacks the carbon bearing the protonated alcohol, displacing water directly.

Further research into this molecule could uncover novel reaction pathways, potentially involving the cooperative reactivity of the two distinct hydroxyl groups or tandem reactions that leverage the electronic properties of the substituted thiophene ring.

Computational Chemistry and Theoretical Characterization

Reaction Mechanism Modeling and Transition State Locating

Understanding the synthetic pathways to a target molecule is a cornerstone of organic chemistry. Computational modeling can elucidate the step-by-step mechanism of a reaction, identify key intermediates, and locate the high-energy transition states that govern the reaction rate.

A common synthetic route to functionalized thiophenes involves the cyclization of appropriate precursors. For instance, the Gewald aminothiophene synthesis involves the condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. derpharmachemica.com Another approach is the Fiesselmann thiophene (B33073) synthesis, which utilizes the condensation of thioglycolic acid derivatives with other reagents. derpharmachemica.com

To model the synthesis of 5-hydroxy-2-thiopheneethanol, one could propose a multi-step pathway and calculate the energetic profile using quantum mechanical methods like Density Functional Theory (DFT). Each stationary point on the reaction coordinate (reactants, intermediates, transition states, and products) would be geometrically optimized, and its energy calculated.

Table 1: Hypothetical Energetic Profile for a Proposed Synthetic Step in the Formation of a Substituted Thiophene

This table illustrates the relative energies (in kcal/mol) that might be calculated for a single step in a hypothetical synthesis. A positive activation energy (Ea) indicates the energy barrier for the forward reaction, while the reaction energy (ΔE_rxn) indicates whether the step is exothermic (negative) or endothermic (positive).

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS | Transition State | +25.3 |

| I | Intermediate | -5.7 |

| P | Product | -15.2 |

This data is illustrative and not based on experimental or calculated values for this compound.

Many reactions can yield multiple products (isomers). Computational chemistry is instrumental in explaining why a particular regio- or stereoisomer is formed preferentially. This is typically achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest energy barrier is the most kinetically favored.

For example, in the oxidation of thiophene initiated by hydroxyl radicals, theoretical studies have shown that OH addition to the carbon atom adjacent to the sulfur (the C2 position) is the most kinetically efficient process. nih.govresearchgate.net This is rationalized by analyzing the stability of the resulting radical intermediates and the corresponding transition state energies. A similar approach could be applied to predict the most likely site of functionalization during the synthesis of this compound.

Advanced Bonding Analysis (e.g., NBO, QTAIM)

To gain deeper insight into the electronic structure and bonding characteristics of a molecule, advanced computational methods are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, and bonding and anti-bonding orbitals. This method can quantify charge transfer interactions and hyperconjugation, which are crucial for understanding molecular stability and reactivity. For thiophene derivatives, NBO analysis has been used to explain how changes in aromaticity and charge-transfer effects influence activation energies in reactions. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to partition a molecule into atomic basins. This allows for the characterization of bond paths and the properties of the electron density at bond critical points, providing a rigorous definition of chemical bonds and intermolecular interactions.

Table 2: Representative NBO Analysis Data for a Thiophene Derivative

This table shows hypothetical NBO charges and key donor-acceptor interactions. Negative charges indicate atoms that have gained electron density. The E(2) energy quantifies the stabilization energy from a donor-acceptor interaction.

| Atom | NBO Charge (e) | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| S1 | -0.45 | LP(1) S1 | π(C2-C3) | 15.8 |

| C2 | +0.15 | π(C4-C5) | σ(C2-H) | 2.5 |

| O(H) | -0.72 | LP(2) O | σ*(C5-S1) | 5.1 |

This data is hypothetical and for illustrative purposes only.

Synthesis and Characterization of Analogs and Derivatives

Modification of the Ethanolic Side Chain

Chain Homologation and Dehomologation

Chain homologation, the extension of the alkyl chain, and dehomologation, the shortening of the chain, would allow for the synthesis of a series of related alcohols.

Chain Homologation: A plausible route for chain homologation to produce 3-(5-hydroxythiophen-2-yl)propan-1-ol would be a multi-step synthesis starting from 5-hydroxy-2-thiopheneethanol.

Conversion to a Halide: The primary alcohol could be converted to the corresponding bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Cyanide Displacement: The resulting halide could then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), to introduce a nitrile group, extending the carbon chain by one.

Hydrolysis and Reduction: The nitrile could then be hydrolyzed to a carboxylic acid and subsequently reduced to the alcohol, yielding the chain-homologated product.

Dehomologation: Dehomologation to synthesize (5-hydroxythiophen-2-yl)methanol would likely involve an oxidative cleavage of the carbon-carbon bond. A potential, albeit challenging, method could be a controlled oxidation to the corresponding carboxylic acid, followed by a reaction that removes one carbon, such as the Hunsdiecker reaction, and subsequent reduction.

Table 1: Hypothetical Chain Homologation and Dehomologation Products

| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| This compound | Homologation | 3-(5-hydroxythiophen-2-yl)propan-1-ol |

| This compound | Dehomologation | (5-hydroxythiophen-2-yl)methanol |

Conversion to Aldehydes, Carboxylic Acids, or Amines

The alcohol functionality of this compound serves as a key starting point for conversion into other important functional groups.

Aldehydes and Carboxylic Acids: Standard oxidation reactions could be employed to convert the primary alcohol.

Aldehyde Synthesis: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would be suitable for the selective oxidation to 5-hydroxy-2-thiopheneacetaldehyde.

Carboxylic Acid Synthesis: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would facilitate the oxidation to 5-hydroxy-2-thiopheneacetic acid.

Amine Synthesis: The conversion to an amine could be achieved through several synthetic routes:

Via the Halide: Conversion of the alcohol to a halide followed by nucleophilic substitution with ammonia (B1221849) or an azide (B81097) (followed by reduction) would yield the corresponding amine.

Reductive Amination: The intermediate aldehyde could undergo reductive amination with ammonia and a reducing agent like sodium cyanoborohydride to form 2-(5-hydroxythiophen-2-yl)ethan-1-amine.

Table 2: Potential Functional Group Interconversions

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | PCC or Swern Oxidation | 5-hydroxy-2-thiopheneacetaldehyde |

| This compound | KMnO₄ or Jones Reagent | 5-hydroxy-2-thiopheneacetic acid |

| This compound | 1. PBr₃ 2. NaN₃ 3. LiAlH₄ | 2-(5-hydroxythiophen-2-yl)ethan-1-amine |

Polymerization and Oligomerization Studies

The presence of the thiophene (B33073) ring in this compound suggests its potential as a monomer for the synthesis of conducting polymers. The hydroxyl group offers a site for further functionalization or to influence the polymer's properties.

Synthesis of Poly(this compound) and Copolymers

The polymerization of thiophene monomers can be achieved through various methods, including oxidative chemical polymerization and electropolymerization.

Homopolymer Synthesis: The synthesis of poly(this compound) would likely proceed via oxidative coupling of the thiophene rings. Common oxidizing agents for this purpose include iron(III) chloride (FeCl₃) or electrochemical methods. The reaction would result in a polymer with a polythiophene backbone and pendant hydroxyethyl (B10761427) groups.

Copolymer Synthesis: Copolymers could be synthesized by introducing other thiophene-based or different aromatic monomers into the polymerization reaction. For instance, copolymerization with 3-hexylthiophene (B156222) could be used to improve the solubility and processability of the resulting polymer. The ratio of the comonomers would be a critical parameter to control the final properties of the copolymer.

Characterization of Polymerization Mechanism and Degree

The polymerization of thiophenes typically proceeds through a radical cation mechanism initiated by the oxidizing agent. The degree of polymerization and the molecular weight of the resulting polymers can be determined using techniques such as gel permeation chromatography (GPC). The regularity of the polymer chain (regioregularity) is a crucial factor influencing its properties and can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Hypothetical Polymerization Characterization Data

| Polymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Regioregularity (%) |

|---|---|---|---|---|

| Poly(this compound) | 5,000 - 15,000 | 10,000 - 30,000 | 1.5 - 2.5 | 85 - 95 |

| P(this compound-co-3-hexylthiophene) | 8,000 - 20,000 | 16,000 - 45,000 | 1.8 - 2.8 | 90 - 98 |

Note: The data in this table is hypothetical and serves as an example of typical values for polythiophenes.

Structural and Morphological Analysis of Resulting Polymeric Materials

The structure and morphology of the synthesized polymers would be investigated using a variety of analytical techniques.

Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the presence of the characteristic functional groups in the polymer. UV-Vis spectroscopy would provide information about the electronic properties and the extent of π-conjugation in the polymer backbone.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed to determine the thermal stability and phase transitions of the polymeric materials.

Morphological Analysis: The surface morphology of thin films of the polymers could be studied using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) to understand the packing and ordering of the polymer chains. X-ray diffraction (XRD) would be used to investigate the crystallinity of the material.

The introduction of the hydroxyl group is expected to influence the intermolecular interactions, potentially leading to different morphologies compared to non-functionalized polythiophenes.

Advanced Materials Applications As Building Blocks

Precursors for Organic Electronic and Optoelectronic Materials

The inherent electronic properties of the thiophene (B33073) ring make it a cornerstone of organic electronics. 5-hydroxy-2-Thiopheneethanol serves as a valuable starting material for the synthesis of more complex monomers and polymers with tailored optoelectronic characteristics.

While direct integration of this compound into the main chain of conjugated polymers for photovoltaic and transistor applications is not extensively documented in publicly available research, its structural motif is highly relevant. The functionalization of polythiophenes with side chains containing hydroxyl groups, such as in Poly(3-(2-hydroxyethyl)thiophene) (P3HET), has been explored to modify the polymer's physical and chemical properties. The presence of the hydroxyl group can influence solubility, thin-film morphology, and interfacial properties, which are all critical parameters for device performance.

For instance, the hydroxyl group can be a site for further chemical reactions, allowing for the grafting of other functional groups or for cross-linking of the polymer chains. This post-polymerization functionalization is a powerful tool for fine-tuning the electronic energy levels and improving the processability of the resulting materials. The ability to modify the side chains of polythiophenes is a key strategy for optimizing their performance in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Table 1: Potential Influence of Hydroxyethyl (B10761427) Functionalization on Polythiophene Properties for Electronic Devices

| Property | Potential Effect of Hydroxyethyl Group | Relevance to Photovoltaics and Transistors |

| Solubility | Can increase polarity and solubility in specific solvents. | Crucial for solution-based processing and fabrication of large-area, flexible devices. |

| Morphology | May influence interchain packing and thin-film microstructure through hydrogen bonding. | Affects charge transport and exciton (B1674681) dissociation efficiency in the active layer. |

| Interfacial Properties | The polar hydroxyl group can modify the interface with other device layers. | Impacts charge injection/extraction and can reduce interfacial recombination losses. |

| Post-Functionalization | Provides a reactive site for further chemical modification. | Allows for the tuning of electronic properties and the introduction of new functionalities. |

Thiophene-based molecules are widely utilized in the design of fluorescent materials due to their rigid and planar structure, which often leads to high quantum yields. 2-Thiophene ethanol (B145695), a synonym for this compound, is a known precursor in the preparation of oligothiophene isothiocyanates. These compounds are employed as fluorescent markers for biopolymers, highlighting the role of the thiophene core as a fluorophore.

The hydroxyethyl group in this compound provides a convenient point of attachment for linking the thiophene fluorophore to other molecules or for modifying its photophysical properties. For example, the hydroxyl group can be converted into an ester or ether to tune the electron-donating or -withdrawing nature of the side chain, thereby influencing the emission wavelength and quantum efficiency of the resulting material. This tunability is crucial for the development of specific fluorescent probes for biological imaging or as emitters in organic light-emitting diodes (OLEDs).

Research into thiophene-based fluorescent probes has demonstrated their utility in detecting various analytes and imaging cellular components like lysosomes. google.com The synthetic accessibility and modifiable nature of compounds like this compound make them attractive starting points for the rational design of novel fluorescent materials with tailored properties for specific applications.

Intermediates in Specialty Chemical Synthesis

Beyond its direct application in materials, this compound is a valuable intermediate in the synthesis of a wide array of specialty chemicals, including advanced monomers, ligands, and components for functional coatings and polymers.

The dual functionality of this compound makes it an ideal building block for creating more complex monomers for polymerization. The hydroxyl group can be protected during subsequent reactions on the thiophene ring and then deprotected to allow for further functionalization or to participate in polymerization reactions itself, such as in the formation of polyesters or polyurethanes.

In the field of coordination chemistry, the thiophene ring and the hydroxyl group can both act as coordination sites for metal ions. This makes this compound and its derivatives interesting candidates for the synthesis of novel ligands for catalysis and materials science. The sulfur atom in the thiophene ring is a soft donor, while the oxygen of the hydroxyl group is a hard donor, allowing for the potential formation of bidentate or bridging ligands with unique coordination properties.

The ability to incorporate this compound into polymer backbones or as pendant groups opens up possibilities for creating functional coatings and polymers with tailored properties. The presence of the thiophene moiety can impart conductivity, electroactivity, or specific optical properties to the material.

The hydroxyl group can serve several purposes in the context of coatings and polymers. It can enhance adhesion to substrates through hydrogen bonding, act as a cross-linking site to improve the mechanical and thermal stability of the coating, and provide a reactive handle for post-application modification. For example, a coating containing pendant hydroxyethylthiophene groups could be subsequently functionalized to introduce antimicrobial, anti-fouling, or sensing capabilities.

Supramolecular Assembly and Self-Assembled Systems

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional structures. The molecular structure of this compound contains key features that can drive supramolecular assembly.

The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonding networks. These directional and specific interactions can guide the self-assembly of molecules into ordered one-, two-, or three-dimensional architectures. The thiophene ring can participate in π-π stacking interactions, which are another important driving force for the organization of aromatic molecules.

The interplay between hydrogen bonding mediated by the hydroxyethyl group and π-π stacking of the thiophene rings can lead to the formation of highly ordered self-assembled systems. The specific arrangement of the molecules in the solid state or in solution will be dictated by the subtle balance of these non-covalent forces. While specific studies on the supramolecular assembly of this compound are not widely reported, the principles of molecular recognition and self-assembly strongly suggest its potential in this area. Understanding and controlling these interactions is key to designing novel materials with emergent properties, such as organic semiconductors with enhanced charge transport or porous materials for sensing and separation.

Design of Molecular Architectures Based on Hydrogen Bonding

There is no information available in the scientific literature regarding the use of "this compound" in the design of molecular architectures through hydrogen bonding.

Fabrication of Ordered Nanostructures